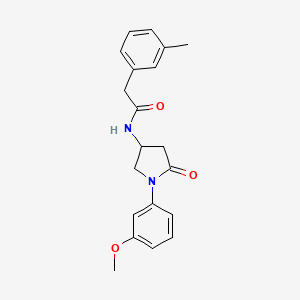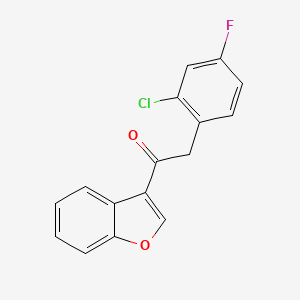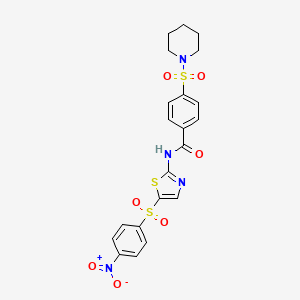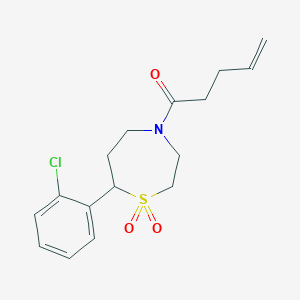
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyrrolidinone ring (a five-membered ring containing nitrogen and a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, which is a type of lactam, would add rigidity to the structure. The methoxyphenyl and m-tolyl groups are aromatic and would contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The methoxy group could undergo demethylation, and the pyrrolidinone ring could be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation for Green Synthesis
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide represents a class of compounds that are pivotal in the green synthesis of chemical intermediates. For instance, the catalytic hydrogenation of similar compounds has been explored for producing key intermediates in dye production. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability for the hydrogenation process, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).
Novel Non-Steroid Anti-inflammatory Agent
Compounds structurally related to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide have been investigated for their anti-inflammatory properties. For example, 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate was studied in humans for its pharmacokinetic parameters and found to be bioequivalent in tablet and capsule forms, indicating its potential as a non-steroidal anti-inflammatory drug (L. Annunziato & G. di Renzo, 1993).
Intramolecular Cyclization to Pyrrolidin-2-ones
The intramolecular cyclization of amides related to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide has been utilized to synthesize 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing a method to produce biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (R. Galeazzi, G. Mobbili, & M. Orena, 1996).
Pharmaceutical Applications
The structure and properties of compounds within the same family as N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide have been explored for various pharmaceutical applications. For example, new salts and solvates have been studied for use in pharmaceutical compositions, demonstrating the versatility of these compounds in therapeutic contexts (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Enzyme Inhibitory Activities
Compounds structurally akin to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide have been synthesized and evaluated for their enzyme inhibitory activities. For instance, certain synthesized compounds demonstrated significant activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential in the development of treatments for various conditions (N. Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-6-15(9-14)10-19(23)21-16-11-20(24)22(13-16)17-7-4-8-18(12-17)25-2/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTDXDIKIDSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)
![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)
![4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)
![N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2719096.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)


![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)
![3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2719108.png)
